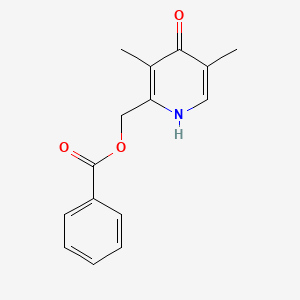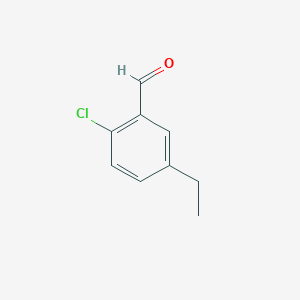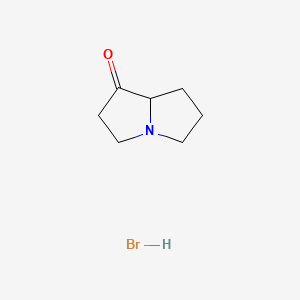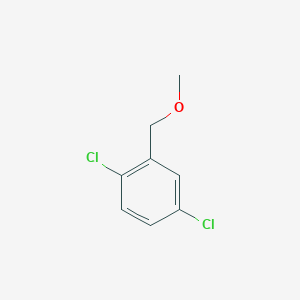
(2R,3S,6R)-3,6-Dioctyl-3,6-dihydro-2H-thiopyran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,6R)-3,6-Dioctyl-3,6-dihydro-2H-thiopyran-2-carboxylic acid is a complex organic compound with a unique structure that includes a thiopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,6R)-3,6-Dioctyl-3,6-dihydro-2H-thiopyran-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the thiopyran ring and the introduction of the dioctyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,6R)-3,6-Dioctyl-3,6-dihydro-2H-thiopyran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S,6R)-3,6-Dioctyl-3,6-dihydro-2H-thiopyran-2-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound could be used to study the effects of thiopyran derivatives on biological systems. Its interactions with proteins and other biomolecules could provide insights into its potential as a therapeutic agent.
Medicine
In medicine, this compound might be investigated for its potential pharmacological properties. Its ability to interact with specific molecular targets could make it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its incorporation into polymers or other materials could enhance their performance in various applications.
Mechanism of Action
The mechanism of action of (2R,3S,6R)-3,6-Dioctyl-3,6-dihydro-2H-thiopyran-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R,3S,6R)-3,6-Dioctyl-3,6-dihydro-2H-thiopyran-2-carboxylic acid include other thiopyran derivatives and compounds with similar structural features. Examples include:
- (2R,3S,6R)-3,6-Dioctyl-3,6-dihydro-2H-thiopyran-2-carboxamide
- (2R,3S,6R)-3,6-Dioctyl-3,6-dihydro-2H-thiopyran-2-carboxylate
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H40O2S |
|---|---|
Molecular Weight |
368.6 g/mol |
IUPAC Name |
(2R,3S,6R)-3,6-dioctyl-3,6-dihydro-2H-thiopyran-2-carboxylic acid |
InChI |
InChI=1S/C22H40O2S/c1-3-5-7-9-11-13-15-19-17-18-20(25-21(19)22(23)24)16-14-12-10-8-6-4-2/h17-21H,3-16H2,1-2H3,(H,23,24)/t19-,20+,21+/m0/s1 |
InChI Key |
KNQOSLPCGJOXFL-PWRODBHTSA-N |
Isomeric SMILES |
CCCCCCCC[C@H]1C=C[C@H](S[C@H]1C(=O)O)CCCCCCCC |
Canonical SMILES |
CCCCCCCCC1C=CC(SC1C(=O)O)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







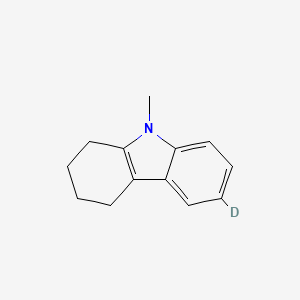
![4-Hydroxy-1H-pyrazolo[3,4-B]pyridine-6-carbonitrile](/img/structure/B14028803.png)
